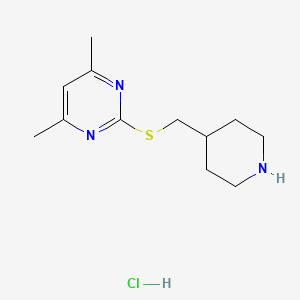

4,6-Dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride

Description

4,6-Dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride is a pyrimidine derivative featuring methyl groups at the 4- and 6-positions and a thioether-linked piperidin-4-ylmethyl substituent at the 2-position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

4,6-dimethyl-2-(piperidin-4-ylmethylsulfanyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3S.ClH/c1-9-7-10(2)15-12(14-9)16-8-11-3-5-13-6-4-11;/h7,11,13H,3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRLNUXPYPHLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4,6-dimethylpyrimidine-2-thiol and 4-(chloromethyl)piperidine hydrochloride.

Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C).

Catalysts: A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to facilitate the nucleophilic substitution reaction.

Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. Process optimization techniques such as reaction monitoring and in-line purification can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.

Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.

Substitution: The chlorine atom in the hydrochloride salt can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed:

Sulfoxide/Sulfone: Oxidation of the thioether group results in the formation of sulfoxide or sulfone derivatives.

Pyrimidinylamine: Reduction of the pyrimidine ring leads to the formation of pyrimidinylamine derivatives.

Substituted Derivatives: Substitution reactions can yield various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

4,6-Dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications and reactions, making it an essential component in organic synthesis.

Biology

This compound can be utilized in biological studies, particularly in enzyme inhibition and receptor binding assays. The piperidine moiety may enhance binding affinity to biological targets, while the pyrimidine ring can facilitate hydrogen bonding and π-π interactions. Research indicates that it may act as a probe to study biological systems, providing insights into molecular mechanisms and interactions.

Medicine

In medicinal chemistry, this compound shows promise in drug development. Its structural properties suggest potential therapeutic applications targeting specific diseases. Ongoing research is focused on evaluating its efficacy and safety profiles in preclinical studies.

Industry

The compound has applications in the synthesis of agrochemicals and dyes, contributing to the development of industrial chemicals. Its unique reactivity due to the thioether group makes it suitable for various industrial processes.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. These findings suggest potential applications in developing treatments for metabolic disorders.

- Receptor Binding Assays : Studies have shown that the compound interacts with various receptors, indicating its potential as a lead compound for drug discovery targeting neurological disorders.

- Synthetic Methodologies : Innovative synthetic routes have been developed to produce this compound efficiently, emphasizing its importance in organic synthesis and material science.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations :

- Polarity : The hydroxyl group in 4,6-Dimethyl-2-hydroxypyrimidine HCl increases hydrophilicity but reduces membrane permeability compared to thioether-linked analogs.

- Electronic Effects : The nitrobenzyl group in CAS 55749-84-3 introduces strong electron-withdrawing effects, likely altering the pyrimidine ring’s electrophilicity and reactivity.

- Basicity : The piperazine derivative (CAS 88268-19-3) contains two nitrogen atoms, increasing hydrogen-bonding capacity and basicity, which may influence receptor interactions.

Physicochemical Properties Analysis

While detailed experimental data (e.g., solubility, logP) for the target compound is unavailable in the provided evidence, inferences can be made:

- Solubility : The hydrochloride salt form of the target compound improves water solubility relative to neutral analogs. Piperidine’s secondary amine (pKa ~10–11) allows protonation in physiological conditions, further enhancing solubility.

- Stability : Thioether linkages (as in the target compound and CAS 1420888-87-4 ) are generally more stable than disulfides but less reactive than hydroxyl groups.

- Lipophilicity : The nitrobenzylthio analog (CAS 55749-84-3) is likely more lipophilic due to the aromatic nitro group, whereas the hydroxyl analog (CAS 34289-60-6) is more hydrophilic.

Biological Activity

4,6-Dimethyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride is a pyrimidine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound combines a pyrimidine ring with a piperidinylmethylthio group, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The chemical structure of this compound is characterized by the following attributes:

| Property | Details |

|---|---|

| CAS Number | 1420904-11-5 |

| Molecular Formula | C12H19ClN3S |

| Molecular Weight | 273.81 g/mol |

| IUPAC Name | 4,6-dimethyl-2-(piperidin-4-ylmethylsulfanyl)pyrimidine;hydrochloride |

The biological activity of this compound is largely dependent on its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity. The thioether functionality could enhance binding affinity to target proteins involved in various biochemical pathways.

Biological Evaluation

Recent research has highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on Anticancer Efficacy :

- Toxicity Assessment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.